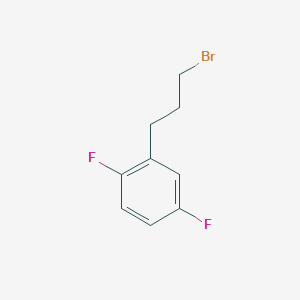
2-(3-Bromopropyl)-1,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Bromopropyl)-1,4-difluorobenzene” is a brominated organic compound. It contains a benzene ring substituted with two fluorine atoms and a bromopropyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of alkyl halides in organic synthesis . For instance, the catalytic protodeboronation of alkyl boronic esters has been reported, which utilizes a radical approach . Another method involves the surface functionalization of hydroxyl-decorated frameworks using the Williamson synthesis reaction .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Two of the carbon atoms in the ring are substituted with fluorine atoms, and one carbon atom is connected to a three-carbon chain (propyl group) that carries a bromine atom .Chemical Reactions Analysis
The compound, being an alkyl halide, can participate in various types of reactions. For instance, it can undergo elimination reactions, forming a new C–C π bond and breaking two single bonds to carbon . It can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its purity and other factors. For instance, it is likely to be a liquid at room temperature . Its density and refractive index can also be determined .Mécanisme D'action
The mechanism of action of this compound in chemical reactions can involve several steps. For example, in an elimination reaction, the compound can initially add a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . In a nucleophilic substitution reaction, the compound can undergo a two-step process involving initial addition of the nucleophile and then elimination .
Safety and Hazards
Orientations Futures
The compound “2-(3-Bromopropyl)-1,4-difluorobenzene” and similar brominated organic compounds have potential applications in various fields of chemistry. For instance, they can be used as building blocks in organic synthesis . Future research could focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential applications .
Propriétés
Numéro CAS |
1057678-45-1 |
|---|---|
Formule moléculaire |
C9H9BrF2 |
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
Clé InChI |
IMWOYTFDJCPRFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCCBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B8271166.png)


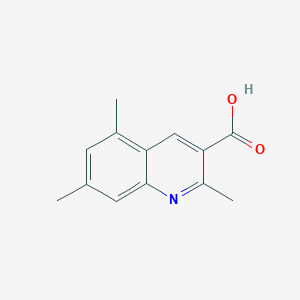
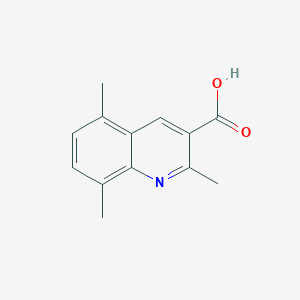
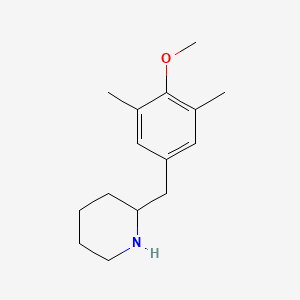

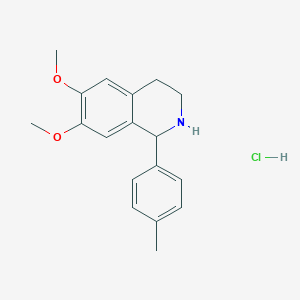
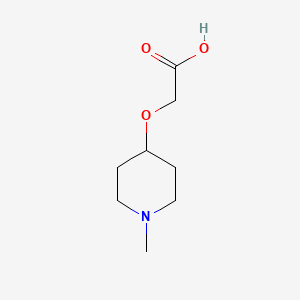

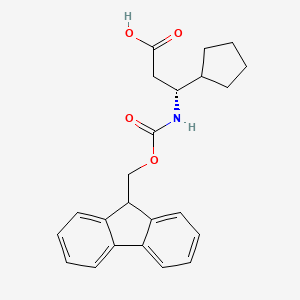
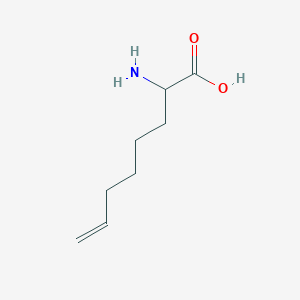
![1-{2-[4-(Trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B8271269.png)
